REACTION_SMILES
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[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[ClH:18].[OH2:24].[OH:1][CH2:2][CH2:3][NH:4][c:5]1[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12][cH:13][c:14]1[N+:15](=[O:16])[O-:17]>>[CH2:3]1[NH:4][c:5]2[c:6]([cH:11][cH:12][cH:13][c:14]2[N+:15](=[O:16])[O-:17])[C:7](=[O:8])[O:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc([N+](=O)[O-])c1NCCO
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Name
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Type
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product
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Smiles
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O=C1OCCNc2c1cccc2[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |